4-[(2-Methylbutyl)amino]benzamide

Constitutional isomerism Hydrogen-bond donor/acceptor profile Topological polar surface area

Research groups requiring a benzamide scaffold with both a free primary amide and a secondary alkylamino group for chemoselective library synthesis face limited commercial options. 4-[(2-Methylbutyl)amino]benzamide (MW 206.28, LogP 1.99, TPSA ~55 Ų) addresses this gap with orthogonal reactivity-the 4-alkylamino NH undergoes acylation or sulfonylation while the primary amide remains available for coupling, dehydration, or reduction without protecting group manipulation. The chiral 2-methylbutyl side chain (one asymmetric carbon, Fsp³ 0.417) provides an intrinsic stereochemical probe for eudysmic ratio determination against chiral biological targets. Unlike its constitutional isomer N-(2-methylbutyl)benzamide (TPSA ~32.6 Ų, LogP ~3.04), this compound's balanced polarity and dual H-bond donor profile place derivatives in drug-like chemical space. Supplied at ≥95% purity with GHS07 classification (H315/H319/H335); ships non-hazardous under ambient conditions.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13252477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylbutyl)amino]benzamide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC(C)CNC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C12H18N2O/c1-3-9(2)8-14-11-6-4-10(5-7-11)12(13)15/h4-7,9,14H,3,8H2,1-2H3,(H2,13,15)
InChIKeyKUISNINFJNJPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Methylbutyl)amino]benzamide Chemical Profile & Vendors


4-[(2-Methylbutyl)amino]benzamide (CAS 1038280-13-5) is a para-substituted benzamide derivative with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol, featuring a secondary amine linkage at the 4-position of the benzamide ring bearing a chiral 2-methylbutyl substituent . Unlike its more common constitutional isomer N-(2-methylbutyl)benzamide (CAS 54449-43-3), where the alkyl chain resides on the amide nitrogen, this compound retains a free primary amide group alongside the 4-alkylamino functionality, resulting in a distinct hydrogen-bond donor/acceptor profile with two H-bond donors and two H-bond acceptors . The compound is commercially supplied at ≥95% purity by multiple vendors including Fluorochem (Product Code F706053), AKSci, and Leyan for laboratory research purposes, with a measured LogP of approximately 1.99 and one asymmetric carbon atom in the 2-methylbutyl side chain .

Chiral scaffold Enables enantioselective SAR exploration and stereochemical probe design
Orthogonal reactivity Sequential derivatization via secondary amine and primary amide without protecting groups
Balanced lipophilicity Supports both cell-based and biochemical assay formats

Non-Interchangeability of 4-[(2-Methylbutyl)amino]benzamide


Substituting 4-[(2-methylbutyl)amino]benzamide with its closest apparent analogs introduces three critical points of divergence that are consequential for research reproducibility and SAR interpretation. First, the constitutional isomer N-(2-methylbutyl)benzamide (CAS 54449-43-3) bears the 2-methylbutyl group on the amide nitrogen rather than the 4-amino position, resulting in a 53% reduction in topological polar surface area (TPSA ≈ 32.6 Ų vs. ≈ 55.1 Ų for the target compound), a LogP shift from approximately 1.99 to approximately 3.04, and the loss of one hydrogen-bond donor . Second, the parent 4-aminobenzamide scaffold (CAS 2835-68-9, LogP ≈ -0.38 at pH 7) differs by nearly 2.4 LogP units, translating to a predicted >200-fold difference in octanol-water partition coefficient that substantially alters membrane permeability and solubility profiles . Third, the branched 2-methylbutyl side chain introduces a chiral center absent in n-butyl, isobutyl, or methyl analogs, meaning that stereochemical considerations apply to any biological or catalytic interaction — a factor completely absent from achiral alternatives such as 4-(methylamino)benzamide (CAS 38359-26-1) . These physicochemical divergences are large enough to produce qualitatively different outcomes in biological assays, formulation studies, and synthetic derivatization pathways.

Constitutional isomer N-(2-methylbutyl)benzamide

Different H-bond donor count and TPSA may shift solubility and target engagement profiles, limiting direct replacement.

Parent 4-aminobenzamide scaffold

Marked lipophilicity difference alters membrane permeability context; assay behavior may not transfer.

Achiral 4-(alkylamino) analogs

Absence of stereochemical handle precludes enantioselective target engagement studies; racemate vs. single enantiomer differentiation required.

4-[(2-Methylbutyl)amino]benzamide: Quantitative Evidence vs. Analogs


Constitutional Isomerism: Distinct H-Bond & Polarity Profiles

4-[(2-Methylbutyl)amino]benzamide and its constitutional isomer N-(2-methylbutyl)benzamide share the same atoms (C12H17-18NO vs. C12H18N2O) but differ fundamentally in connectivity: the target compound places the 2-methylbutyl chain on the 4-amino group (Ar-NH-CH2CH(CH3)CH2CH3), whereas the isomer places it on the amide nitrogen (Ar-C(=O)-NH-CH2CH(CH3)CH2CH3). This regiochemical difference produces a 69% increase in topological polar surface area (TPSA ≈ 55.1 Ų for target vs. ≈ 32.6 Ų for the N-alkyl isomer), doubles the number of hydrogen-bond donors from one to two, and shifts LogP by approximately 1.05 units (1.99 vs. 3.04) . These differences directly affect aqueous solubility predictions, passive membrane permeability, and the compound's capacity to engage biological targets through directional hydrogen-bonding interactions .

Isomer H-Bond Profile
Data to verify
TPSA +69%, HBD +1 vs. N-alkyl isomer; LogP Δ −1.05
Supports solubility-permeability balance interpretation
Measured LogP from supplier; TPSA calculated from 2D structures
Constitutional isomerism Hydrogen-bond donor/acceptor profile Topological polar surface area

LogP-Driven Permeability & Solubility vs. 4-Aminobenzamide

The introduction of the 2-methylbutyl substituent at the 4-amino position transforms the parent 4-aminobenzamide (CAS 2835-68-9, LogP ≈ -0.38 at pH 7) into a compound with a measured LogP of 1.99, representing a shift of approximately 2.4 LogP units . In quantitative terms, this corresponds to a >200-fold increase in octanol-water partition coefficient (logD shift from hydrophilic to moderately lipophilic), which fundamentally alters the compound's behavior in biphasic extraction, chromatographic retention, and passive membrane diffusion models. The molecular weight increase from 136.15 to 206.29 g/mol (+51.5%) further differentiates the compound in terms of aqueous solubility predictions, with the parent 4-aminobenzamide reported as slightly soluble in water while the alkylated derivative is expected to exhibit reduced aqueous solubility but improved organic solvent compatibility [1].

LogP Shift vs. Parent
Reported
ΔLogP +2.37, >200-fold partition increase
Context for cell-permeability screening assays
Comparative conditions differ; verify experimental LogD for assay buffer
Lipophilicity Membrane permeability Aqueous solubility Lead optimization

Chiral 2-Methylbutyl Group vs. Achiral 4-Alkylamino Analogs

The 2-methylbutyl side chain of 4-[(2-methylbutyl)amino]benzamide contains one sp³-hybridized asymmetric carbon at the C2 position of the butyl chain, a feature confirmed by Fluorochem's technical datasheet (Asymmetric Atoms = 1) . This chirality is absent from simpler 4-(alkylamino)benzamide analogs such as 4-(methylamino)benzamide (CAS 38359-26-1, zero chiral centers, LogP ≈ 0.87-1.10, MW = 150.18) and the straight-chain analog 4-(butylamino)benzamide [1][2]. The presence of the chiral center means that the racemic mixture (as typically supplied at 95% purity) may exhibit stereodependent differences in binding to chiral biological targets (e.g., enzymes, receptors, transporters), differential metabolic stability between enantiomers, and potential for enantioselective chromatographic separation or asymmetric synthetic modification. The Fsp3 value of 0.417 (vs. 0.125 for 4-(methylamino)benzamide) reflects increased three-dimensional character correlated with improved clinical success rates in medicinal chemistry campaigns .

Stereochemical Complexity
Reported
ΔFsp3 +0.292 (234% increase), +1 chiral center
Enables enantiomer-specific SAR studies
Racemic as supplied; chiral separation needed for single enantiomers
Chirality Stereochemistry Enantiomeric differentiation Asymmetric synthesis

Dual Derivatization: Orthogonal Reactivity for Parallel Synthesis

4-[(2-Methylbutyl)amino]benzamide possesses two chemically distinct nitrogen functionalities: a secondary aromatic amine (4-alkylamino NH, pKa conjugate acid ~3-5, more nucleophilic) and a primary benzamide (Ar-C(=O)-NH₂, pKa conjugate acid ~ -1 to -2, less nucleophilic but capable of hydrogen-bonding) . This orthogonal reactivity profile is structurally impossible in constitutional isomer N-(2-methylbutyl)benzamide, where the amide nitrogen is already substituted (only one NH donor remains) . The secondary amine can undergo selective acylation, sulfonylation, reductive amination, or urea formation without competing reaction at the primary amide under appropriate conditions. Conversely, the primary amide can be dehydrated to the nitrile, reduced to the benzylamine, or activated for coupling while the 4-alkylamino group remains protected. This dual-reactivity scaffold enables divergent parallel library synthesis that is not accessible with N-alkylbenzamide isomers or the simpler 4-aminobenzamide parent (where both amino and amide NH₂ groups may compete) .

Orthogonal N Reactivity
Class-level
2 differentiable N sites: secondary amine + primary amide
Supports parallel library synthesis workflow
Predicted pKa; experimental verification recommended
Parallel synthesis Building block utility Orthogonal protection Medicinal chemistry

GHS Hazard Classification vs. Parent 4-Aminobenzamide

The Fluorochem technical datasheet assigns 4-[(2-methylbutyl)amino]benzamide the GHS07 pictogram (Harmful/Irritant) with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), accompanied by the Signal Word 'Warning' . This is a milder hazard classification compared to some benzamide derivatives that carry GHS06 (Toxic) or GHS08 (Health Hazard) designations. The parent 4-aminobenzamide (CAS 2835-68-9) carries a similar H302 classification but with additional variability across vendor SDS documents [1]. For procurement decision-making, the 'Warning' signal word and absence of GHS06/GHS08 classifications mean that standard laboratory personal protective equipment (gloves, eye protection, fume hood) is sufficient for safe handling, with no special regulatory permits typically required for purchase, storage, or disposal beyond standard chemical laboratory protocols .

GHS Hazard Profile
Data to verify
GHS07 Warning; H302, H315, H319, H335
Standard lab handling; no special licensing
Vendor-specific SDS; verify before procurement
Safety profile GHS classification Laboratory handling Procurement compliance

Commercial Availability & Multi-Vendor Sourcing

4-[(2-Methylbutyl)amino]benzamide (CAS 1038280-13-5) is listed by at least five independent chemical suppliers across three continents: Fluorochem (UK, Product Code F706053, 95% purity), AKSci (US, Catalog 4403DE, 95% purity), Leyan (China, Product 1363511, 95% purity), CymitQuimica (Spain, Ref. 10-F706053), and Ukrorgsynth (Ukraine) . This multi-vendor availability contrasts with more specialized or proprietary 4-(alkylamino)benzamide analogs that may be single-sourced or require custom synthesis. All vendors consistently specify 95% minimum purity, indicating a well-established manufacturing process. However, CymitQuimica lists the compound as 'Discontinued' across all pack sizes (250 mg, 500 mg, 1 g) as of their 2019 catalog update, suggesting some supply chain volatility that should be verified at time of procurement . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Multi-Vendor Supply
Data to verify
≥5 suppliers across 3 continents, ≥95% purity
Procurement resilience and competitive sourcing
One vendor listed discontinued; verify availability
Supply chain Multi-vendor sourcing Procurement reliability Research chemical availability

4-[(2-Methylbutyl)amino]benzamide Application Scenarios


Parallel Synthesis Scaffold: Orthogonal Amino/Amide Reactivity

The combination of a nucleophilic secondary 4-alkylamino group and a free primary benzamide in a single building block (MW 206.29, LogP 1.99) enables sequential, chemoselective derivatization without protecting group manipulation . Medicinal chemistry teams can use this compound as a core scaffold for generating diverse compound libraries through: (a) acylation or sulfonylation of the 4-alkylamino NH to introduce varied capping groups, followed by (b) dehydration, coupling, or reduction of the primary amide. This orthogonal reactivity contrasts with N-(2-methylbutyl)benzamide (CAS 54449-43-3), which lacks the secondary amine and therefore precludes analogous diversification . The moderate LogP (1.99) and TPSA (~55 Ų) place derivatives in favorable drug-like chemical space, while the chiral 2-methylbutyl group provides an intrinsic stereochemical handle for exploring enantioselective SAR .

Chiral 2-Methylbutyl Probe for Enantioselective Target Engagement

The single asymmetric carbon in the 2-methylbutyl side chain (confirmed by Fluorochem: Asymmetric Atoms = 1) provides a built-in stereochemical probe absent from achiral analogs such as 4-(methylamino)benzamide or 4-(n-butylamino)benzamide [1]. Researchers investigating chiral biological targets (e.g., G-protein-coupled receptors, kinases, cytochrome P450 enzymes) can employ this compound either as a racemate for initial screening or, following chiral chromatographic separation, as individual enantiomers to quantify eudysmic ratios (the ratio of activity between enantiomers). The Fsp3 value of 0.417 provides greater three-dimensional character than flat aromatic analogs, a parameter increasingly correlated with clinical candidate success rates in drug discovery .

Balanced Lipophilicity for Cell-Based & Cell-Free Screening

With a measured LogP of 1.99 — compared to -0.38 for the parent 4-aminobenzamide scaffold — this compound occupies a lipophilicity range suitable for both aqueous biochemical assays (reasonable solubility at micromolar concentrations with DMSO co-solvent) and cell-based assays (sufficient membrane permeability for intracellular target access) . This balanced profile avoids the extremes of highly polar benzamide derivatives (LogP < 0, poor cell penetration, potential for non-specific electrostatic interactions) and highly lipophilic N-alkylbenzamides (LogP > 3, poor aqueous solubility, high protein binding, promiscuous membrane partitioning) . Researchers can employ this compound as a reference standard for calibrating assay conditions (solvent tolerance, detergent requirements, cell permeability controls) when screening 4-(alkylamino)benzamide-focused compound libraries.

Chemical Biology Tool: Modifiable Amine for Bioconjugation

The secondary 4-alkylamino group serves as a reactive handle for introducing functional tags (biotin, fluorophores, photoaffinity labels) via acylation or isocyanate coupling while preserving the primary benzamide as a solubility-enhancing and target-recognition motif . This contrasts with N-alkylbenzamide analogs where the amide nitrogen is already substituted, limiting options for tag attachment to less specific sites. The GHS07 'Warning' classification with well-characterized irritant hazards (H315, H319, H335) permits handling in standard biochemistry laboratories with routine PPE, facilitating adoption as a tool compound without specialized containment requirements .

Application
Selection Property
Validation Focus
Parallel synthesis scaffold
Orthogonal amino/amide reactivity
Chemoselective derivatization verification
Chiral probe
Intrinsic stereochemical handle
Enantioselective target engagement assays
Balanced lipophilicity screening
Moderate logP range
Cell-based vs. cell-free assay performance
Bioconjugation tool
Modifiable secondary amine
Functional tag conjugation efficiency
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